Pralnacasan

Catalog No.
S540107
CAS No.
192755-52-5
M.F
C26H29N5O7
M. Wt
523.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pralnacasan

CAS Number

192755-52-5

Product Name

Pralnacasan

IUPAC Name

(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide

Molecular Formula

C26H29N5O7

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1

InChI Key

CXAGHAZMQSCAKJ-WAHHBDPQSA-N

SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54

Solubility

Soluble in DMSO

Synonyms

N-((2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl)octahydro-9-((1-isoquinolinylcarbonyl)maino)-6,10-dioxo-(1S,9S)-6H-pyridazino(1,2-a)(1,2)diazepine-1-carboxamide, pralnacasan

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54

Description

The exact mass of the compound Pralnacasan is 523.2067 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Leukotrienes are signaling molecules involved in inflammation. Pranlukast works by blocking cysteinyl leukotriene receptor-1 (CysLT1), which prevents certain leukotrienes from binding and exerting their effects. This can help reduce airway inflammation, mucus production, and muscle constriction associated with asthma and allergic rhinitis [1].

  • DrugBank: Pranlukast:

Research on Asthma

Clinical trials have shown that Pranlukast can improve lung function and reduce asthma symptoms in adults and children [2, 3]. It is typically used as a long-term control medication for asthma, often alongside inhaled corticosteroids.

Here are some scientific resources for this information:

  • Pranlukast hydrate in the treatment of pediatric bronchial asthma
  • Intermittent and episode-driven use of pranlukast to reduce the frequency of wheezing in atopic children: a randomized, double-blind, placebo-controlled trial

Research on Allergic Rhinitis

Pranlukast has also been shown to be effective in treating allergic rhinitis symptoms like sneezing, runny nose, and congestion [1].

  • DrugBank: Pranlukast:

Pralnacasan, with the chemical formula C26H29N5O7, is classified as a pro-drug. It is designed to be orally bioavailable and is rapidly converted into its active form after administration. The compound's mechanism involves inhibiting the interleukin-1 beta converting enzyme, which plays a crucial role in the inflammatory response by regulating the production of interleukin-1 beta and interferon gamma .

. Initially, it undergoes hydrolysis in the body, where the ethoxy group is cleaved by plasma esterases, leading to the formation of its active metabolite. This process enhances the compound's efficacy in inhibiting caspase-1 activity . The detailed synthetic pathway includes various steps such as amide formation and tetrazole creation through microwave irradiation techniques, demonstrating its complex chemical nature .

Pralnacasan exhibits significant biological activity as a selective inhibitor of caspase-1. By blocking this enzyme, pralnacasan effectively reduces the production of pro-inflammatory cytokines. Clinical studies have shown its potential in treating conditions like osteoarthritis and other inflammatory diseases, highlighting its therapeutic promise .

The synthesis of pralnacasan has been extensively studied. Key methods include:

  • Amide Formation: Utilizing mixed anhydride chemistry followed by treatment with ammonium hydroxide.
  • Tetrazole Formation: Achieved through microwave-assisted reactions involving nitriles and azides.
  • Final Modifications: Involves several purification and coupling steps to yield the final product .

Pralnacasan has been primarily investigated for its applications in treating:

  • Osteoarthritis
  • Other inflammatory conditions where interleukin-1 beta plays a pivotal role

Its ability to modulate inflammatory responses makes it a candidate for further clinical exploration in various autoimmune diseases .

Research into pralnacasan's interactions has revealed that it selectively inhibits caspase-1 without significantly affecting other caspases. This selectivity is crucial for minimizing side effects associated with broader caspase inhibition. Studies have also indicated that pralnacasan can modulate inflammatory pathways involving interleukin-1 beta, thereby influencing immune responses .

Several compounds share similarities with pralnacasan, particularly in their roles as caspase inhibitors or anti-inflammatory agents. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
VX-765Inhibits caspase-1Irreversible inhibitor
IDN-6556Covalent modification of caspasesTargets multiple caspases
Ac-DEVD-CHOReversible peptide inhibitorSpecific for caspase-3

Pralnacasan stands out due to its oral bioavailability and specific targeting of interleukin-1 beta converting enzyme, making it a unique therapeutic option among these compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

523.20669828 g/mol

Monoisotopic Mass

523.20669828 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N986NI319S

Drug Indication

For the treatment of rheumatoid arthritis (RA).

Pharmacology

Pralnacasan is a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE). Pralnacasan is an oral, anti-cytokine drug candidate licensed for development by Aventis Pharma from Vertex Pharmaceuticals. In November 2003, Aventis and Vertex Pharmaceuticals announced that they had voluntarily suspended the phase II clinical trials of pralnacasan due to results from an animal toxicity study that demonstrated liver abnormalities after a nine-month exposure to pralnacasan at high doses. While no similar liver toxicity has been seen to date in human trials, the companies will evaluate the animal toxicity results before proceeding with the phase II clinical program.

Mechanism of Action

Pralnacasan inhibits interleukin-1beta converting enzyme (ICE), an enzyme that regulates the production of IL-1 and IFN gamma - intercellular mediators that initiate and sustain the process of inflammation. Inhibiting ICE may be an effective strategy for curtailing damaging inflammatory processes common to a number of acute and chronic conditions, such as rheumatoid arthritis (RA) and osteoarthritis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Cysteine peptidases [EC:3.4.22.-]
CASP1 [HSA:834] [KO:K01370]

Other CAS

192755-52-5

Absorption Distribution and Excretion

Orally bioavailable

Wikipedia

Pralnacasan

Dates

Modify: 2023-07-15
1: Bauer C, Loher F, Dauer M, Mayer C, Lehr HA, Schönharting M, Hallwachs R, Endres S, Eigler A. The ICE inhibitor pralnacasan prevents DSS-induced colitis in C57BL/6 mice and suppresses IP-10 mRNA but not TNF-alpha mRNA expression. Dig Dis Sci. 2007 Jul;52(7):1642-52. PubMed PMID: 17393315.
2: Loher F, Bauer C, Landauer N, Schmall K, Siegmund B, Lehr HA, Dauer M, Schoenharting M, Endres S, Eigler A. The interleukin-1 beta-converting enzyme inhibitor pralnacasan reduces dextran sulfate sodium-induced murine colitis and T helper 1 T-cell activation. J Pharmacol Exp Ther. 2004 Feb;308(2):583-90. PubMed PMID: 14610233.
3: Rudolphi K, Gerwin N, Verzijl N, van der Kraan P, van den Berg W. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis. Osteoarthritis Cartilage. 2003 Oct;11(10):738-46. PubMed PMID: 13129693.
4: Siegmund B, Zeitz M. Pralnacasan (vertex pharmaceuticals). IDrugs. 2003 Feb;6(2):154-8. Review. PubMed PMID: 12789619.
5: Handy EL, Totaro KA, Lin CP, Sello JK. Efficient and regiospecific syntheses of peptides with piperazic and dehydropiperazic acids via a multicomponent reaction. Org Lett. 2014 Jul 3;16(13):3488-91. doi: 10.1021/ol501425b. PubMed PMID: 24937740.
6: Ravizza T, Lucas SM, Balosso S, Bernardino L, Ku G, Noé F, Malva J, Randle JC, Allan S, Vezzani A. Inactivation of caspase-1 in rodent brain: a novel anticonvulsive strategy. Epilepsia. 2006 Jul;47(7):1160-8. PubMed PMID: 16886979.
7: Riad A, Walther T, Yang J, Altmann C, Escher F, Westermann D, Spillmann F, Schultheiss HP, Tschöpe C. The cardiovascular influence of interleukin-1 beta on the expression of bradykinin B1 and B2 receptors. Int Immunopharmacol. 2008 Feb;8(2):222-30. doi: 10.1016/j.intimp.2007.07.027. PubMed PMID: 18182231.
8: Cornelis S, Kersse K, Festjens N, Lamkanfi M, Vandenabeele P. Inflammatory caspases: targets for novel therapies. Curr Pharm Des. 2007;13(4):367-85. Review. PubMed PMID: 17311555.
9: Timmermans K, van der Wal SE, Vaneker M, van der Laak JA, Netea MG, Pickkers P, Scheffer GJ, Joosten LA, Kox M. IL-1β processing in mechanical ventilation-induced inflammation is dependent on neutrophil factors rather than caspase-1. Intensive Care Med Exp. 2013 Dec;1(1):27. doi: 10.1186/2197-425X-1-8. PubMed PMID: 26266796; PubMed Central PMCID: PMC4797957.
10: Qian L, Zhang CJ, Wu J, Yao SQ. Fused Bicyclic Caspase-1 Inhibitors Assembled by Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Chemistry. 2017 Jan 5;23(2):360-369. doi: 10.1002/chem.201603150. PubMed PMID: 27882694.
11: Bauer C, Duewell P, Mayer C, Lehr HA, Fitzgerald KA, Dauer M, Tschopp J, Endres S, Latz E, Schnurr M. Colitis induced in mice with dextran sulfate sodium (DSS) is mediated by the NLRP3 inflammasome. Gut. 2010 Sep;59(9):1192-9. doi: 10.1136/gut.2009.197822. PubMed PMID: 20442201.
12: Gotham S. Digestive Disease Week 2004. Bowel inflammation. IDrugs. 2004 Jun;7(6):516-9. PubMed PMID: 15197649.
13: Ross J, Brough D, Gibson RM, Loddick SA, Rothwell NJ. A selective, non-peptide caspase-1 inhibitor, VRT-018858, markedly reduces brain damage induced by transient ischemia in the rat. Neuropharmacology. 2007 Oct;53(5):638-42. PubMed PMID: 17845807.
14: Hauff K, Zamzow C, Law WJ, De Melo J, Kennedy K, Los M. Peptide-based approaches to treat asthma, arthritis, other autoimmune diseases and pathologies of the central nervous system. Arch Immunol Ther Exp (Warsz). 2005 Jul-Aug;53(4):308-20. Review. PubMed PMID: 16088315.
15: Linton SD. Caspase inhibitors: a pharmaceutical industry perspective. Curr Top Med Chem. 2005;5(16):1697-717. Review. PubMed PMID: 16375749.
16: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.
17: Siegmund B. Interleukin-1beta converting enzyme (caspase-1) in intestinal inflammation. Biochem Pharmacol. 2002 Jul 1;64(1):1-8. Review. PubMed PMID: 12106600.
18: Leung-Toung R, Li W, Tam TF, Karimian K. Thiol-dependent enzymes and their inhibitors: a review. Curr Med Chem. 2002 May;9(9):979-1002. Review. PubMed PMID: 11966457.
19: Randle JC, Harding MW, Ku G, Schönharting M, Kurrle R. ICE/Caspase-1 inhibitors as novel anti-inflammatory drugs. Expert Opin Investig Drugs. 2001 Jul;10(7):1207-9. Review. PubMed PMID: 11772244.

Explore Compound Types